molecular formula C8H20ClNO B1388313 3-Methyl-1-propoxy-2-butanamine hydrochloride CAS No. 1185164-25-3

3-Methyl-1-propoxy-2-butanamine hydrochloride

Cat. No. B1388313
CAS RN: 1185164-25-3
M. Wt: 181.7 g/mol
InChI Key: JUFUYPSAUHJNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-propoxy-2-butanamine hydrochloride (3MPBH) is a chemical compound that has been studied extensively in the scientific community for its potential applications in the laboratory. It is a derivative of the amino acid alanine and is a structural isomer of the amino acid ethylmalonic acid. 3MPBH has been studied for its potential as a reagent in organic synthesis and its potential applications in the laboratory. In

Scientific Research Applications

3-Methyl-1-propoxy-2-butanamine hydrochloride has been studied for its potential as a reagent in organic synthesis, as a reactant in the synthesis of pharmaceuticals and other compounds, and as a substrate in enzymatic reactions. It has also been studied for its potential applications in the laboratory, such as in the synthesis of peptides and other organic compounds. Additionally, 3-Methyl-1-propoxy-2-butanamine hydrochloride has been studied for its potential as a catalyst in the synthesis of organic compounds and as a chiral ligand in asymmetric synthesis.

Mechanism Of Action

3-Methyl-1-propoxy-2-butanamine hydrochloride acts as an acid-base catalyst in the formation of peptides and other organic compounds. It acts as an acid in the reaction, which helps to break down molecules into smaller fragments, and it acts as a base in the reaction, which helps to promote the formation of new bonds. Additionally, 3-Methyl-1-propoxy-2-butanamine hydrochloride acts as a chiral ligand in the formation of asymmetric molecules, which can be used to create enantiomerically pure compounds.
Biochemical and Physiological Effects
3-Methyl-1-propoxy-2-butanamine hydrochloride has been studied for its potential biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters dopamine, norepinephrine, and serotonin. Furthermore, 3-Methyl-1-propoxy-2-butanamine hydrochloride has been found to be an effective inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.

Advantages And Limitations For Lab Experiments

3-Methyl-1-propoxy-2-butanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available, and it is easy to synthesize in the lab. Additionally, it is highly soluble in a variety of solvents, making it easy to work with in the laboratory.
However, 3-Methyl-1-propoxy-2-butanamine hydrochloride also has some limitations for use in laboratory experiments. It is a highly reactive compound, so it must be handled with care. Additionally, it is not very stable in solution, so it must be stored in a cool, dark place in order to maintain its potency.

Future Directions

The potential applications of 3-Methyl-1-propoxy-2-butanamine hydrochloride are still being explored, and there are many future directions that could be explored. For example, further research could be done on its potential as a reagent in organic synthesis, as a reactant in the synthesis of pharmaceuticals and other compounds, and as a substrate in enzymatic reactions. Additionally, research could be done on its potential as a catalyst in the synthesis of organic compounds and as a chiral ligand in asymmetric synthesis. Furthermore, further research could be done on its biochemical and physiological effects, such as its potential as an inhibitor of the enzymes acetylcholinesterase, monoamine oxidase, and tyrosine hydroxylase. Finally, research could be done on its potential toxicity, as well as its potential for use in drug development.

properties

IUPAC Name

3-methyl-1-propoxybutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-4-5-10-6-8(9)7(2)3;/h7-8H,4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFUYPSAUHJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-propoxy-2-butanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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